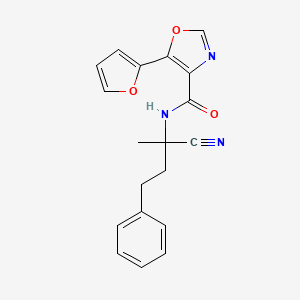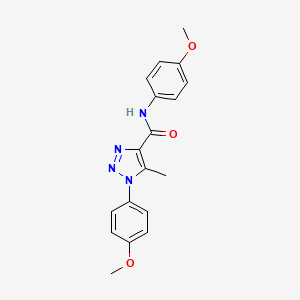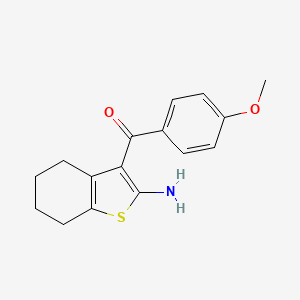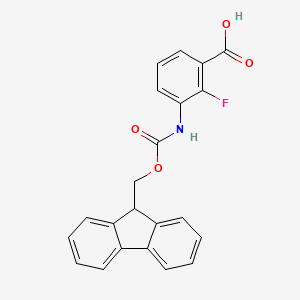
N-(1-cyano-1-methyl-3-phenylpropyl)-5-(furan-2-yl)-1,3-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1-methyl-3-phenylpropyl)-5-(furan-2-yl)-1,3-oxazole-4-carboxamide is a compound that belongs to the class of oxazole derivatives. It has been extensively studied for its potential pharmacological properties.
Mécanisme D'action
The mechanism of action of N-(1-cyano-1-methyl-3-phenylpropyl)-5-(furan-2-yl)-1,3-oxazole-4-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting various enzymes and proteins involved in cellular processes such as cell proliferation, inflammation, and apoptosis.
Biochemical and Physiological Effects:
N-(1-cyano-1-methyl-3-phenylpropyl)-5-(furan-2-yl)-1,3-oxazole-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and fungi. It has also been found to have anti-inflammatory and analgesic effects. Additionally, it has been studied for its potential as a neuroprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cyano-1-methyl-3-phenylpropyl)-5-(furan-2-yl)-1,3-oxazole-4-carboxamide in lab experiments is its potential pharmacological properties. Its anticancer, antifungal, antimicrobial, anti-inflammatory, and analgesic activities make it a promising compound for further study. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its potential therapeutic effects.
Orientations Futures
There are several future directions for the study of N-(1-cyano-1-methyl-3-phenylpropyl)-5-(furan-2-yl)-1,3-oxazole-4-carboxamide. One direction is to further investigate its potential as an anticancer, antifungal, and antimicrobial agent. Another direction is to study its potential as an anti-inflammatory and analgesic agent. Additionally, further research is needed to fully understand its mechanism of action and optimize its potential therapeutic effects. Finally, future studies may focus on developing more efficient synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of N-(1-cyano-1-methyl-3-phenylpropyl)-5-(furan-2-yl)-1,3-oxazole-4-carboxamide can be achieved through a series of chemical reactions. The first step involves the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride. The second step involves the reaction of 2-furoyl chloride with N-(1-cyano-1-methyl-3-phenylpropyl)amine to form N-(1-cyano-1-methyl-3-phenylpropyl)-2-furoamide. The final step involves the reaction of N-(1-cyano-1-methyl-3-phenylpropyl)-2-furoamide with 2-bromo-2-nitroethene to form the desired compound.
Applications De Recherche Scientifique
N-(1-cyano-1-methyl-3-phenylpropyl)-5-(furan-2-yl)-1,3-oxazole-4-carboxamide has been studied for its potential pharmacological properties. It has been found to exhibit anticancer, antifungal, and antimicrobial activities. It has also been found to have potential as an anti-inflammatory and analgesic agent. Additionally, it has been studied for its potential as a neuroprotective agent.
Propriétés
IUPAC Name |
N-(2-cyano-4-phenylbutan-2-yl)-5-(furan-2-yl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-19(12-20,10-9-14-6-3-2-4-7-14)22-18(23)16-17(25-13-21-16)15-8-5-11-24-15/h2-8,11,13H,9-10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOYMLLCMLWQHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C#N)NC(=O)C2=C(OC=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2-Fluorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2772327.png)



![7-[(4-Chlorophenyl)methylsulfanyl]-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2772333.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2772339.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2772340.png)

![N-(2-((6-isopropylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2772343.png)

![[5-(4-Nitro-phenyl)-4,5-dihydro-thiazol-2-yl]-o-tolyl-amine](/img/structure/B2772347.png)
